N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Descripción
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-14(10-21-15(23)5-6-16(21)24)18-12-4-2-1-3-11(12)13-9-20-7-8-25-17(20)19-13/h1-4,9H,5-8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOTFKDHVGVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Compound Overview
- IUPAC Name : N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Structural Characteristics
The compound features a combination of imidazo[2,1-b]thiazole and pyrrolidine moieties. This structural diversity may enhance its interaction with biological targets, contributing to a broader spectrum of activity compared to similar compounds.
Anticancer Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The imidazo[2,1-b]thiazole moiety is known to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
- Case Study : A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Activity Spectrum : It has been tested against both Gram-positive and Gram-negative bacteria. The results indicate that it possesses higher antibacterial activity than standard antibiotics like Ciprofloxacin .
| Compound | Zone of Inhibition (mm) | Gram-positive | Gram-negative |
|---|---|---|---|
| N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | 27 (Staphylococcus epidermidis) | 22 (Staphylococcus aureus) | 21 (Escherichia coli) |
| Ciprofloxacin | 19 | 18 | 16 |
Neuroprotective Effects
Emerging studies suggest neuroprotective effects attributed to the compound's ability to modulate oxidative stress pathways:
- Mechanism : The compound may enhance the expression of antioxidant enzymes and reduce neuronal apoptosis through the inhibition of pro-apoptotic factors .
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of Imidazo[2,1-b]thiazole Core : Cyclization reactions involving appropriate precursors.
- Acetamide Formation : Acylation reactions using acetic anhydride or acetyl chloride.
- Purification : The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield.
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
Q & A
Q. How can researchers optimize the synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide to improve yield and purity?
- Methodological Answer: Synthesis optimization requires multi-step protocols with controlled reaction parameters. Key steps include:
- Temperature control : Maintaining 60–80°C during coupling reactions to prevent side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst use : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to ensure regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted precursors .
Q. What analytical techniques are critical for characterizing this compound, and how should they be applied?
- Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm hydrogen/carbon environments and verify regiochemistry of the imidazothiazole and pyrrolidine-dione moieties. Use deuterated DMSO for solubility .
- Mass Spectrometry (HRMS) : Validate molecular weight within ±2 ppm error margin; electrospray ionization (ESI) is preferred for polar functional groups .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) from the acetamide and dioxopyrrolidinyl groups .
Q. How should researchers design experiments to explore the pharmacological potential of this compound?
- Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Prioritize assays relevant to the compound’s heterocyclic motifs (e.g., imidazothiazole’s role in kinase inhibition) .
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC50 values. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Statistical design : Apply factorial designs (e.g., Box-Behnken) to minimize experimental runs while testing variables like pH, temperature, and substrate concentration .
Advanced Research Questions
Q. What strategies can address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer:
- Multi-technique validation : Cross-reference NMR, IR, and HRMS to resolve ambiguities (e.g., overlapping proton signals in aromatic regions). Use 2D NMR (COSY, HSQC) to assign coupling patterns .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data. Adjust for solvent effects using PCM models .
Q. How does computational modeling contribute to the design of reactions involving this compound?
- Methodological Answer:
- Reaction path prediction : Use quantum chemical software (e.g., GRRM) to simulate transition states and identify energetically favorable pathways for key steps like cyclization or amide coupling .
- Solvent optimization : COSMO-RS simulations predict solvent compatibility to maximize yield and minimize byproducts .
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts or conditions for novel derivatizations .
Q. What are the implications of the compound’s heterocyclic structure on its biological activity?
- Methodological Answer:
- Imidazothiazole moiety : Enhances binding to ATP pockets in kinases due to planar aromaticity and nitrogen lone pairs. Compare activity against truncated analogs lacking this ring .
- Dioxopyrrolidinyl group : The electron-withdrawing carbonyl groups may stabilize transition states in enzyme inhibition. Test hydrolytic stability under physiological pH (7.4) using HPLC .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer:
- Substituent variation : Synthesize derivatives with modifications at the phenyl or pyrrolidine-dione positions. For example, replace the dihydroimidazothiazole with benzothiazole to assess ring flexibility .
- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to evaluate hydrogen-bonding contributions .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data from assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental melting points?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
